molecular formula C11H17NO B13057528 2-[(3-Methylbutan-2-YL)oxy]aniline

2-[(3-Methylbutan-2-YL)oxy]aniline

Cat. No.: B13057528
M. Wt: 179.26 g/mol
InChI Key: WEKOXUPICLKWIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Methylbutan-2-YL)oxy]aniline is an aniline derivative featuring a branched alkoxy substituent at the 2-position of the aromatic ring. Structurally, it consists of an aniline moiety (C₆H₅NH₂) modified by a 3-methylbutan-2-yloxy group (–O–C(CH₃)CH₂CH(CH₃)) at the ortho position.

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

2-(3-methylbutan-2-yloxy)aniline

InChI

InChI=1S/C11H17NO/c1-8(2)9(3)13-11-7-5-4-6-10(11)12/h4-9H,12H2,1-3H3

InChI Key

WEKOXUPICLKWIT-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)OC1=CC=CC=C1N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Methylbutan-2-yl)oxy]aniline typically involves the reaction of aniline with 3-methylbutan-2-ol in the presence of a suitable catalyst. One common method is the Mannich reaction, which involves the use of formaldehyde and a secondary amine to form the desired product . The reaction is usually carried out in an aqueous medium with a chiral catalyst like pseudoephedrine to achieve high yields and optical purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale Mannich reactions or other catalytic processes. The choice of method depends on the desired purity and yield, as well as cost considerations. The reaction conditions are optimized to ensure maximum efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Methylbutan-2-yl)oxy]aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitro compounds.

    Reduction: It can be reduced to form amines.

    Substitution: It can undergo nucleophilic substitution reactions, where the aniline group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro compounds, while reduction can produce primary or secondary amines.

Scientific Research Applications

2-[(3-Methylbutan-2-yl)oxy]aniline has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 2-[(3-Methylbutan-2-yl)oxy]aniline involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. The exact pathways and targets are still under investigation, but it is known to interact with proteins and enzymes involved in metabolic processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Compound Name CAS Number Substituents Key Features Applications/Notes Reference
2-[(3-Methylbutan-2-YL)oxy]aniline Not provided –O–C(CH₃)CH₂CH(CH₃) at C2; –NH₂ at C1 Branched alkoxy group may enhance lipophilicity and steric hindrance. Likely intermediate in organic synthesis.
2-(2-Methylprop-2-enyloxy)aniline 55000-14-1 –O–CH₂C(CH₃)=CH₂ at C2; –NH₂ at C1 Allyloxy group introduces unsaturation, potentially enabling polymerization. Used in polymer chemistry .
3-Methoxy-N-(3-methylbutan-2-yl)aniline 67747-01-7 –OCH₃ at C3; –NH–C(CH₃)CH₂CH(CH₃) at C1 Methoxy group enhances electron density; N-alkylation alters basicity. Pharmaceutical intermediate .
4-Methoxy-2-methyl-N-(3-methylbutan-2-yl)aniline 1342586-07-5 –OCH₃ at C4; –CH₃ at C2; –NH–C(CH₃)CH₂CH(CH₃) at C1 Dual substitution (methoxy and methyl) modifies steric and electronic effects. Fine chemical synthesis .

Structural and Electronic Differences

  • Substituent Position: The target compound’s alkoxy group at C2 contrasts with analogs bearing substituents at C3 or C3.
  • Functional Groups: Replacing the methoxy group (–OCH₃) in analogs with a bulkier alkoxy chain (–O–C(CH₃)CH₂CH(CH₃)) may enhance lipophilicity, impacting solubility in nonpolar solvents .
  • N-Substitution vs. O-Substitution : Compounds like 3-Methoxy-N-(3-methylbutan-2-yl)aniline feature N-alkylation, which reduces the amine’s nucleophilicity compared to the primary aniline group in the target compound.

Biological Activity

2-[(3-Methylbutan-2-YL)oxy]aniline, a derivative of aniline, has garnered attention in recent years due to its potential biological activities. This compound is characterized by the presence of a 3-methylbutan-2-yl group, which enhances its chemical properties and interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C12H17NO\text{C}_{12}\text{H}_{17}\text{N}\text{O}

This compound features:

  • An aniline moiety that allows for various chemical modifications.
  • A 3-methylbutan-2-yl ether group that influences its solubility and reactivity.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The compound may act as:

  • Enzyme Inhibitor : It can inhibit certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
  • Receptor Modulator : The compound's structural features allow it to bind to various receptors, potentially altering their activity and leading to physiological responses.

Biological Activities

Research has identified several key biological activities associated with this compound:

Comparative Analysis with Similar Compounds

A comparison table is provided below to highlight the differences and similarities between this compound and related compounds.

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compound C₁₂H₁₇NOAniline derivative with a branched ether groupAntimicrobial, Antidepressant
4-Chloro-N-(1-methylcyclohexyl)aniline C₁₁H₁₄ClNChlorine substitutionAnticancer
N-(2,3-dimethylbutan-2-yl)-4-methoxyaniline C₁₂H₁₈N₂OMethoxy group additionAntidepressant

Study on Antimicrobial Properties

A study evaluated the antimicrobial efficacy of 4-methoxy derivatives of anilines, which includes compounds structurally similar to this compound. Results indicated significant inhibition against various bacterial strains, suggesting potential applications in pharmaceuticals.

Investigation into Antidepressant Effects

Research involving nitrogen-containing heterocycles demonstrated that compounds with structural similarities to this compound exhibited notable antidepressant effects in forced swim tests (FST), indicating a pathway for further investigation into this compound's potential therapeutic uses .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.